![molecular formula C8H4BrF2NO2 B15054701 2-Bromo-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054701.png)
2-Bromo-4-(difluoromethoxy)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(difluoromethoxy)benzo[d]oxazole is a chemical compound with the molecular formula C8H4BrF2NO2. It is a member of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a bromine atom and a difluoromethoxy group attached to a benzoxazole ring, making it a unique and valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethoxy)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and 4-bromobenzaldehyde.
Cyclization: The starting materials undergo cyclization to form the benzoxazole ring. This step often involves the use of acidic or basic catalysts to facilitate the reaction.
Bromination: The benzoxazole intermediate is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Introduction of Difluoromethoxy Group: Finally, the difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
2-Bromo-4-(difluoromethoxy)benzo[d]oxazole has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(methoxy)benzo[d]oxazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole: Contains a trifluoromethoxy group, leading to different chemical properties.
2-Chloro-4-(difluoromethoxy)benzo[d]oxazole: Chlorine atom replaces the bromine atom, affecting reactivity and biological activity.
Uniqueness
2-Bromo-4-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H4BrF2NO2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4BrF2NO2/c9-7-12-6-4(13-7)2-1-3-5(6)14-8(10)11/h1-3,8H |
InChI Key |
LFXVNSYFABDUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


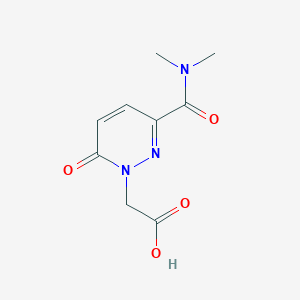
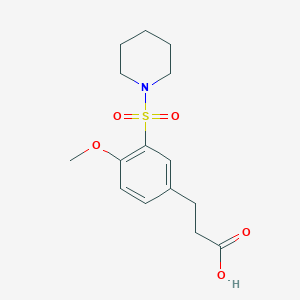
![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)
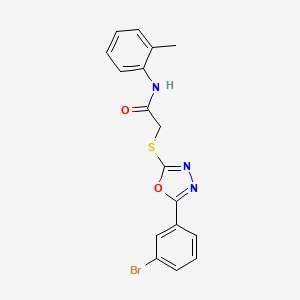
![2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15054671.png)
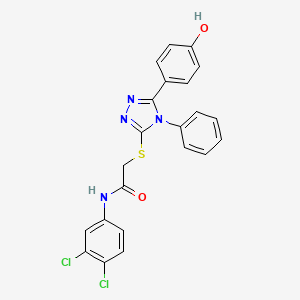
![6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054679.png)
![7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B15054685.png)

![2-Bromo-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054705.png)

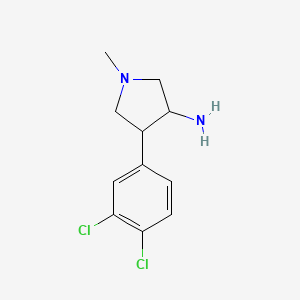
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15054730.png)
![N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine](/img/structure/B15054732.png)
